3-Formylphenyl cyclohexanecarboxylate

Beschreibung

Structural Context and Functional Group Analysis within Ester and Aromatic Aldehyde Chemistry

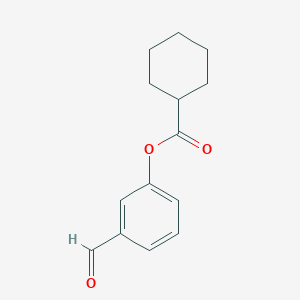

The molecular structure of 3-Formylphenyl cyclohexanecarboxylate (B1212342) is characterized by a central benzene (B151609) ring substituted at the meta position with a formyl group (-CHO) and a cyclohexanecarboxylate group (-OOC-C₆H₁₁). The aldehyde group is a powerful tool in C-C bond formation, readily participating in reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard additions. The presence of the aromatic ring influences the reactivity of the aldehyde, with the carbonyl group acting as an electron-withdrawing group, which deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta position.

The cyclohexanecarboxylate ester moiety, on the other hand, offers a site for hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols. The bulky cyclohexyl group can also impart specific steric and conformational properties to molecules derived from this synthon. The ester linkage is generally stable under a variety of reaction conditions, allowing for selective manipulation of the more reactive aldehyde group.

Properties of 3-Formylphenyl cyclohexanecarboxylate

The following data is calculated due to the limited availability of experimental information.

| Property | Value |

| Molecular Formula | C₁₄H₁₆O₃ |

| Molecular Weight | 232.27 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not Available |

Strategic Importance as a Versatile Synthetic Synthon

The strategic importance of this compound lies in its capacity to serve as a versatile synthetic synthon. A synthon is a conceptual unit within a molecule that represents a potential synthetic operation. In this case, this compound can be viewed as a synthon for introducing both a benzaldehyde (B42025) and a cyclohexanecarboxylic acid functionality into a target molecule.

The aldehyde group can be transformed into a variety of other functional groups, including alcohols, alkenes, and carboxylic acids, providing a gateway to a wide array of chemical space. For instance, the formyl group can undergo oxidation to a carboxylic acid, reduction to a primary alcohol, or reductive amination to form an amine. These transformations are fundamental in the synthesis of pharmaceuticals, agrochemicals, and materials.

The cyclohexanecarboxylate ester can be hydrolyzed to reveal a carboxylic acid, which can then be used for amide bond formation or other derivatizations. This dual reactivity allows for a stepwise or orthogonal synthetic strategy, where one functional group is reacted selectively while the other remains protected or unreactive, to be transformed in a subsequent step. This level of control is highly desirable in multi-step organic synthesis. Cyclohexanecarboxylic acid derivatives, in general, are explored for their potential in drug discovery and development, suggesting that synthons like this compound could be valuable in these endeavors. ontosight.aiontosight.ai

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-formylphenyl) cyclohexanecarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c15-10-11-5-4-8-13(9-11)17-14(16)12-6-2-1-3-7-12/h4-5,8-10,12H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWDPMXWDBVTBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)OC2=CC=CC(=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis and Synthetic Pathways to 3 Formylphenyl Cyclohexanecarboxylate

Esterification Protocols for Cyclohexanecarboxylic Acid and 3-Formylphenol Derivatives

The formation of an ester from a carboxylic acid and a phenol (B47542) can be challenging due to the lower nucleophilicity of the phenolic hydroxyl group compared to aliphatic alcohols. Various protocols have been developed to overcome this, ranging from direct condensation to the use of activating agents and catalysts.

Direct Esterification and Condensation Methods

Direct esterification, most famously the Fischer-Speier esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.comlibretexts.org While highly effective for aliphatic alcohols, its application with phenols requires forcing conditions due to the less reactive nature of the phenolic hydroxyl group and the reversible nature of the reaction. libretexts.org The equilibrium must be shifted towards the product, typically by removing water.

The mechanism involves protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The phenol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. masterorganicchemistry.com

Surfactant-type Brønsted acid catalysts like p-dodecylbenzenesulfonic acid (DBSA) have been shown to enable selective esterifications, even in water. organic-chemistry.org Additionally, solid-supported acid catalysts, such as silica (B1680970) chloride or macroporous polymeric acids, offer advantages like ease of separation and catalyst recycling, promoting atom economy. organic-chemistry.org

Table 1: Comparison of Direct Esterification Catalysts

| Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Reflux with water removal (e.g., Dean-Stark) | Inexpensive, readily available | Harsh conditions, potential for side reactions |

| TsOH (Tosic Acid) | Reflux in non-polar solvent (e.g., Toluene) | Strong acid, effective catalyst | Requires high temperatures |

| Solid-Supported Acids | 50-80°C, often without water removal | Recyclable, simplified workup | May have lower activity than soluble acids |

| DBSA | Can be performed in water | Surfactant properties can aid in biphasic systems | Specific to certain substrate types |

Activated Ester Methodologies

To circumvent the harsh conditions of direct esterification, carboxylic acids can be converted into more reactive intermediates. A common strategy involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.govresearchgate.net This method, known as the Steglich esterification, is effective for sterically hindered alcohols and phenols. researchgate.netresearchgate.net The reaction proceeds through an O-acylisourea intermediate, which is highly reactive towards nucleophiles. DMAP can react with this intermediate to form a still more reactive N-acylpyridinium salt, which is then attacked by the phenol.

Another approach is the conversion of the carboxylic acid to a highly reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting cyclohexanecarbonyl chloride can then react readily with 3-hydroxybenzaldehyde (B18108), usually in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.

Table 2: Common Coupling Reagents for Esterification

| Reagent System | Role of Reagent | Typical Byproducts | Key Features |

|---|---|---|---|

| EDCI / DMAP | Carbodiimide activates the carboxylic acid; DMAP is a nucleophilic catalyst. | Water-soluble urea, DMAP-H⁺ | Mild conditions, high yields, suitable for sensitive substrates. researchgate.net |

| DCC / DMAP | Carbodiimide activates the carboxylic acid. | Dicyclohexylurea (DCU), a solid precipitate. | High yields, but DCU removal can be cumbersome. |

| SOCl₂ or (COCl)₂ | Converts carboxylic acid to highly reactive acid chloride. | SO₂, HCl or CO, CO₂, HCl | Highly reactive, but reagents are corrosive and moisture-sensitive. organic-chemistry.org |

| TBTU / Base | Forms an activated ester intermediate. | Tetramethylurea. | Fast reactions, effective for both alcohols and phenols. organic-chemistry.org |

Transition-Metal Catalyzed Esterification

Modern synthetic chemistry has seen the emergence of transition-metal catalysis for ester synthesis, offering novel pathways with high efficiency and selectivity. acs.orgbeilstein-journals.org While many methods focus on C-H activation and carbonylation, transition metals can also catalyze the direct coupling of carboxylic acids and phenols or transesterification reactions. acs.orgrsc.org For instance, earth-abundant alkali metal species have been developed as efficient heterogeneous catalysts for the transesterification of aryl esters with phenols, a traditionally challenging transformation. rsc.org These methods provide an environmentally friendly and practical protocol compatible with a range of functional groups. rsc.org Palladium-catalyzed coupling reactions have also been explored, though some early examples were limited to electronically activated esters. rsc.org The development of these catalytic systems continues to provide milder and more versatile alternatives to classical methods. beilstein-journals.orgnih.gov

Introduction and Functionalization of the Formylphenyl Moiety

The precursor 3-hydroxybenzaldehyde can be synthesized through various methods, primarily involving either the direct introduction of a formyl group onto a phenol ring or the transformation of an existing functional group into an aldehyde.

Formylation Reactions on Aryl Substrates

Formylation reactions are a class of electrophilic aromatic substitution where a formyl group (-CHO) is installed on an aromatic ring. wikipedia.org The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group. Therefore, achieving substitution at the meta-position requires specific strategies or results in the desired product as a minor isomer.

Reimer-Tiemann Reaction : This reaction typically involves treating a phenol with chloroform (B151607) (CHCl₃) in a strong basic solution, which generates a dichlorocarbene (B158193) (:CCl₂) electrophile. byjus.comyoutube.comunacademy.com The reaction strongly favors ortho-formylation due to coordination between the phenoxide and the carbene. byjus.com While salicylaldehyde (B1680747) is the major product from phenol, small amounts of the para-isomer and trace amounts of other products can be formed. unacademy.com Obtaining the meta-isomer as a primary product is not characteristic of this reaction.

Vilsmeier-Haack Reaction : This method uses a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃) to generate an electrophilic iminium salt known as the Vilsmeier reagent. chemistrysteps.comjk-sci.comnrochemistry.com This reagent is a weak electrophile that reacts with electron-rich aromatic compounds. nrochemistry.com While effective for many activated rings like anilines and pyrroles, its application to phenol itself can be complex, but it remains a powerful tool for formylating reactive aromatic substrates. ijpcbs.com

Gattermann and Gattermann-Koch Reactions : These reactions use carbon monoxide (Gattermann-Koch) or hydrogen cyanide (Gattermann) with an acid catalyst to formylate aromatic rings. purechemistry.orgaskfilo.com They are classic examples of electrophilic aromatic substitution but are generally more effective on simple or activated aromatic hydrocarbons rather than phenols, which can be sensitive to the strong acid conditions. askfilo.com

Duff Reaction : This reaction uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium (often glycerol (B35011) and boric acid or acetic acid) to formylate phenols. It is highly selective for the ortho-position relative to the hydroxyl group. tcichemicals.com

Table 3: Overview of Aromatic Formylation Reactions

| Reaction Name | Reagents | Electrophile | Regioselectivity on Phenol |

|---|---|---|---|

| Reimer-Tiemann | CHCl₃, strong base (e.g., NaOH) | Dichlorocarbene (:CCl₂) | Primarily ortho. byjus.comrecnotes.com |

| Vilsmeier-Haack | DMF, POCl₃ | Chloroiminium salt ([ClCH=N(CH₃)₂]⁺) | Dependent on substrate; generally ortho/para. jk-sci.com |

| Gattermann | HCN, HCl, Lewis Acid (e.g., AlCl₃) | Formimidoyl cation ([H₂C=NH₂]⁺) | Primarily para. askfilo.com |

| Duff | Hexamethylenetetramine (HMTA), acid | Iminium species from HMTA | Exclusively ortho. tcichemicals.com |

Given the regioselectivity of these standard reactions, the synthesis of 3-hydroxybenzaldehyde often relies on multi-step sequences rather than direct formylation of phenol.

Oxidative Transformation of Precursors to the Formyl Group

An alternative and often more practical route to 3-hydroxybenzaldehyde involves the oxidation of a precursor molecule where the carbon atom of the future formyl group is already in place at the meta-position.

Oxidation of Benzyl (B1604629) Alcohols : The selective oxidation of 3-hydroxybenzyl alcohol to 3-hydroxybenzaldehyde is a common and efficient method. A wide array of oxidizing agents can achieve this transformation without over-oxidation to the carboxylic acid. Classic reagents include manganese dioxide (MnO₂) and pyridinium (B92312) chlorochromate (PCC). Modern methods focus on greener and more catalytic approaches. For example, metal-free photochemical oxidation using catalysts like Eosin Y with molecular oxygen (O₂) provides an environmentally friendly option with high chemoselectivity. organic-chemistry.orgacs.org Similarly, cobalt single-atom catalysts have demonstrated excellent performance in the aerobic oxidation of benzyl alcohols, achieving high conversion and near-perfect selectivity for the aldehyde. rsc.org DMSO-based oxidation systems, such as those using iodine in a DMSO/water mixture, also offer a chemoselective route to aromatic aldehydes. tandfonline.com

Oxidation of Methylarenes : The direct oxidation of a methyl group to an aldehyde is challenging due to the potential for over-oxidation to the corresponding benzoic acid. nih.govresearchgate.net However, specific methods have been developed to achieve this transformation. Catalytic systems involving N-hydroxyphthalimide (NHPI) and cobalt(II) acetate (B1210297) in solvents like hexafluoropropan-2-ol (HFIP) have been shown to selectively oxidize methylarenes to benzaldehydes under an oxygen atmosphere. researchgate.netoup.com Electrochemical methods are also emerging as a powerful tool for the site-selective oxidation of methylarenes, avoiding the need for chemical oxidants. nih.govnii.ac.jp These reactions often proceed via an acetal (B89532) intermediate, which can then be hydrolyzed to the desired aldehyde. nih.gov

Table 4: Selected Methods for Oxidative Synthesis of Aromatic Aldehydes

| Precursor Functional Group | Reagent/Catalyst System | Conditions | Key Advantages |

|---|---|---|---|

| Benzyl Alcohol | Eosin Y, O₂ | Visible light (Blue LEDs), room temp. | Metal-free, green, mild conditions, high selectivity. organic-chemistry.orgacs.org |

| Benzyl Alcohol | Co₁/NC (Cobalt on N-doped carbon) | O₂, heat | High conversion and selectivity, heterogeneous catalyst. rsc.org |

| Benzyl Alcohol | I₂, DMSO/H₂O | 100 °C | Chemoselective, simple, low-cost. tandfonline.com |

| Methylarene | NHPI, Co(OAc)₂, O₂ | HFIP (solvent) | High selectivity for aldehyde, avoids over-oxidation. researchgate.net |

| Methylarene | Electrochemical Oxidation | Methanol (B129727)/electrolyte | No chemical oxidants, site-selective, forms acetal intermediate. nih.gov |

Construction and Derivatization of the Cyclohexane (B81311) Ring System

The most direct and industrially significant route involves the hydrogenation of benzoic acid. wikipedia.orggoogle.com This approach leverages a readily available starting material to produce the saturated carbocyclic ring with the required carboxyl group already in place. Alternative pathways begin with cyclohexane or its derivatives, introducing the carboxyl functionality through multi-step sequences. orgsyn.orgyoutube.com Furthermore, cycloaddition reactions, such as the Diels-Alder reaction, offer a powerful method for constructing the six-membered ring from acyclic precursors, incorporating the necessary functional groups for conversion to the target acid. rsc.orggoogle.com

Hydrogenation of Aromatic Precursors

The catalytic hydrogenation of benzoic acid to cyclohexanecarboxylic acid is a well-established and efficient method. wikipedia.orgchemicalbook.com This process involves the reduction of the aromatic benzene (B151609) ring while preserving the carboxylic acid group. The reaction is typically carried out under hydrogen pressure in the presence of a heterogeneous catalyst. google.comchemicalbook.com

Commonly employed catalysts include rhodium or ruthenium compounds on a solid support, which are effective for the reduction of aromatic rings. google.com The reaction conditions, such as temperature and pressure, are optimized to ensure high conversion and yield. For instance, hydrogenation can be performed in an autoclave at temperatures ranging from 100 °C to 180 °C and hydrogen pressures of 5-10 bar. chemicalbook.com The choice of catalyst and conditions can be tailored to achieve near-quantitative yields of the desired product.

| Catalyst System | Support | Temperature (°C) | Pressure (bar) | Substrate | Product | Yield | Reference |

| Rhodium/Ruthenium | Solid Support | 100 - 240 | 34 - 207 | Benzenecarboxylic Acid | Cyclohexanecarboxylic Acid | High | google.com |

| Not Specified | None (Neat) | 180 | ~10 | Benzoic Acid | Cyclohexanecarboxylic Acid | 99% | chemicalbook.com |

| 3% Pd/C | Carbon | 80 - 120 | 5.5 - 8.3 | 3-Cyclohexene-1-carboxylic acid | Cyclohexanecarboxylic Acid | >99% | google.com |

Construction from Aliphatic Precursors

Several synthetic routes allow for the construction of cyclohexanecarboxylic acid from non-aromatic starting materials. These methods offer flexibility and can be adapted for the synthesis of various substituted cyclohexane derivatives.

From Cyclohexane: A fundamental approach begins with cyclohexane itself. The process is initiated by a radical substitution reaction, typically halogenation with bromine (Br₂) in the presence of light, to produce bromocyclohexane. youtube.com This intermediate is then converted into a Grignard reagent by reacting it with magnesium metal. The subsequent carboxylation of the Grignard reagent with carbon dioxide (CO₂), followed by an acidic workup, yields cyclohexanecarboxylic acid. youtube.com

From Cycloalkenes (Diels-Alder Reaction): The Diels-Alder reaction provides a powerful tool for ring construction. For example, the [4+2] cycloaddition of 1,3-butadiene (B125203) and acrylic acid can be used to synthesize 3-cyclohexene-1-carboxylic acid. google.com This unsaturated intermediate is then subjected to catalytic hydrogenation, often using a palladium on carbon (Pd/C) catalyst, to reduce the double bond and afford cyclohexanecarboxylic acid in high conversion. google.com A similar strategy can be employed using sugar-derived muconic acid and fumaric acid to create a cyclohexene (B86901) framework with multiple ester groups, which is subsequently hydrogenated. rsc.org

From Cyclohexanol (B46403): Carboxylation can also be achieved starting from cyclohexanol. Using a mixture of formic acid and sulfuric acid, cyclohexanol can be converted to cyclohexanecarboxylic acid. orgsyn.org However, this reaction is sensitive to conditions, as rearrangements can occur. For example, under certain conditions, particularly with slow stirring, the formation of the desired cyclohexanecarboxylic acid is favored, whereas rapid stirring can lead to increased yields of the rearranged byproduct, 1-methylcyclopentanecarboxylic acid. orgsyn.org

Derivatization for Ester Synthesis

Once cyclohexanecarboxylic acid is obtained, it is typically activated to facilitate the final esterification step with 3-hydroxybenzaldehyde. A common method of activation is the conversion of the carboxylic acid to its corresponding acid chloride, cyclohexanecarbonyl chloride. wikipedia.org This transformation is a standard reaction for carboxylic acids and creates a much more reactive electrophile for the subsequent ester formation. The synthesis of various substituted cyclohexanecarboxylic acid esters, such as those with methyl or phenyl groups on the cyclohexane ring, demonstrates the broad applicability of this derivatization strategy for creating a library of related compounds. osti.gov

| Starting Material | Reagents | Key Intermediate(s) | Final Product | Reference |

| Benzoic Acid | H₂, Catalyst (e.g., Rh, Ru) | - | Cyclohexanecarboxylic acid | wikipedia.orggoogle.comchemicalbook.com |

| Cyclohexane | 1. Br₂, light; 2. Mg; 3. CO₂; 4. H₃O⁺ | Bromocyclohexane, Grignard Reagent | Cyclohexanecarboxylic acid | youtube.com |

| 1,3-Butadiene | 1. Acrylic Acid; 2. H₂, Pd/C | 3-Cyclohexene-1-carboxylic acid | Cyclohexanecarboxylic acid | google.com |

| Cyclohexanol | HCOOH, H₂SO₄ | - | Cyclohexanecarboxylic acid | orgsyn.org |

Reaction Chemistry and Transformational Studies of 3 Formylphenyl Cyclohexanecarboxylate

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) is characterized by an electrophilic carbonyl carbon, making it a prime target for nucleophilic attack. Its position on the benzene (B151609) ring influences its reactivity, and it serves as a versatile handle for a wide range of chemical transformations.

Nucleophilic addition is one of the most fundamental reactions of aldehydes. masterorganicchemistry.com A nucleophile attacks the partially positive carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. mdpi.com

Cyanohydrin Formation: The addition of a cyanide ion (typically from NaCN or KCN) to the aldehyde group results in the formation of a cyanohydrin. This reaction is reversible and base-catalyzed. The resulting cyanohydrin can be a valuable synthetic intermediate, as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Wittig Reactions: The Wittig reaction is a powerful method for converting aldehydes into alkenes. wikipedia.orgthermofisher.com It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. masterorganicchemistry.comlibretexts.org The reaction proceeds through a four-membered oxaphosphetane intermediate, which then decomposes to yield the alkene and a stable triphenylphosphine (B44618) oxide. libretexts.orgorganic-chemistry.org This method is highly valuable because the double bond is formed at a specific, predetermined location. libretexts.org The stereochemical outcome (E or Z alkene) often depends on the nature of the ylide used. wikipedia.orgorganic-chemistry.org

Table 1: Illustrative Wittig Reactions with an Aromatic Aldehyde

| Wittig Reagent (Ylide) | Expected Alkene Product Structure | Alkene Class |

|---|---|---|

| Methylenetriphenylphosphorane (Ph₃P=CH₂) | -CH=CH₂ | Terminal Alkene |

| Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃) | -CH=CHCH₃ | Propenyl Group |

| (Carbomethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Me) | -CH=CHCO₂Me | α,β-Unsaturated Ester |

Grignard Additions: Grignard reagents (organomagnesium halides, R-MgX) are potent nucleophiles that readily add to the aldehyde's carbonyl carbon. nih.gov The initial reaction yields a magnesium alkoxide intermediate, which upon acidic workup, is protonated to form a secondary alcohol. This reaction is a crucial carbon-carbon bond-forming process, allowing for the introduction of a wide variety of alkyl, aryl, or vinyl groups. mdpi.com

The aldehyde group is readily oxidized to a carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. Common reagents include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and silver oxide (Ag₂O), often used in the Tollens' test. libretexts.org Milder, more selective methods, such as using sodium chlorite (B76162) (NaClO₂) buffered with a phosphate, are also effective and can prevent unwanted side reactions with other functional groups. Aerobic oxidation using molecular oxygen, sometimes with a catalyst, represents a greener alternative. organic-chemistry.orgresearchgate.net

Table 2: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

| Oxidizing Agent | Typical Conditions | Notes |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Basic, aqueous, heat | Strong, can cleave other groups if not controlled. |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to RT | Strongly acidic, not suitable for acid-sensitive substrates. |

| Silver(I) Oxide (Ag₂O) | Aqueous ammonia (B1221849) (Tollens' reagent) | Mild, selective for aldehydes. |

| Sodium Chlorite (NaClO₂) | t-BuOH/water, NaH₂PO₄ buffer | Highly selective for aldehydes, avoids over-oxidation. |

The aldehyde functional group can be easily reduced to a primary alcohol (-CH₂OH). Standard laboratory reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder, more selective reagent that can be used in protic solvents like ethanol (B145695) or methanol (B129727) and typically does not reduce the ester group. organic-chemistry.org Lithium aluminum hydride is a much stronger reducing agent and would reduce both the aldehyde and the ester functionality. Catalytic hydrogenation, using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni), is another effective method for this reduction.

Condensation reactions involve the initial nucleophilic addition to the aldehyde, followed by a dehydration step to form a new double bond.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups, such as malonates or cyanoacetates). wikipedia.orgsigmaaldrich.com The reaction is typically catalyzed by a weak base like piperidine (B6355638) or an amine salt. researchgate.net The product is an α,β-unsaturated compound, resulting from the elimination of a water molecule. wikipedia.org This reaction is a versatile method for carbon-carbon double bond formation. nih.gov

Aldol (B89426) Condensation: Since 3-Formylphenyl cyclohexanecarboxylate (B1212342) lacks α-hydrogens, it cannot form an enolate and undergo self-condensation. However, it can act as the electrophilic partner in a directed or crossed-aldol condensation (often called a Claisen-Schmidt condensation) with another aldehyde or ketone that does possess α-hydrogens. researchgate.net The reaction is typically carried out under basic or acidic conditions and, after dehydration, yields an α,β-unsaturated ketone or aldehyde. google.comyoutube.com

Imine Formation: Aldehydes react with primary amines to form imines (also known as Schiff bases), which contain a carbon-nitrogen double bond (C=N). masterorganicchemistry.comorganic-chemistry.org The reaction is generally acid-catalyzed and is reversible. operachem.comlibretexts.org The optimal pH for imine formation is typically mildly acidic (around 4-5), which is acidic enough to protonate the hydroxyl intermediate to facilitate water elimination but not so acidic as to protonate the starting amine, rendering it non-nucleophilic. libretexts.orgyoutube.com

Table 3: Examples of Imine Formation with an Aromatic Aldehyde

| Primary Amine | Imine Product Structure | Imine Class |

|---|---|---|

| Aniline (B41778) (C₆H₅NH₂) | -CH=N-C₆H₅ | N-Aryl Imine |

| Methylamine (CH₃NH₂) | -CH=N-CH₃ | N-Alkyl Imine |

| Hydroxylamine (NH₂OH) | -CH=N-OH | Oxime |

Transformations Involving the Ester Linkage

The ester group is generally less reactive than the aldehyde. It is susceptible to nucleophilic acyl substitution, where a nucleophile replaces the cyclohexanoxy group.

Hydrolysis: The ester linkage can be cleaved by hydrolysis under either acidic or basic conditions.

Base-catalyzed hydrolysis (saponification) involves the attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. This process is irreversible and yields the carboxylate salt of cyclohexanecarboxylic acid and 3-hydroxybenzaldehyde (B18108). Subsequent acidification is required to obtain the free carboxylic acid.

Acid-catalyzed hydrolysis is a reversible process that uses a strong acid catalyst (like H₂SO₄) and water. The equilibrium can be driven towards the products, cyclohexanecarboxylic acid and 3-hydroxybenzaldehyde, by using a large excess of water.

Transesterification: This process involves the reaction of the ester with an alcohol in the presence of an acid or base catalyst. The cyclohexanoxy group is replaced by the alkoxy group from the new alcohol, resulting in the formation of a different ester of cyclohexanecarboxylic acid and releasing 3-hydroxybenzaldehyde. This reaction is also an equilibrium process, and the equilibrium can be shifted by using the reactant alcohol as the solvent or by removing one of the products as it forms.

Aminolysis and Amide Formation Reactions

The ester functional group in 3-Formylphenyl cyclohexanecarboxylate is a key site for nucleophilic acyl substitution. One of the most fundamental transformations of esters is aminolysis, which involves the reaction with ammonia or primary/secondary amines to yield amides. This reaction is pivotal for introducing nitrogen-containing functionalities and building more complex molecular architectures.

The general mechanism for the aminolysis of this compound proceeds via a nucleophilic addition-elimination pathway. chemistrysteps.com An amine, acting as the nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the 3-formylphenoxide group, which is a relatively stable leaving group, to form the corresponding amide and 3-hydroxybenzaldehyde as a byproduct. masterorganicchemistry.com

The reaction rate is influenced by several factors, including the nucleophilicity of the amine and the reaction temperature. While the reaction can proceed without a catalyst, it is often sluggish. chemistrysteps.com Heating is typically required to drive the reaction to completion. masterorganicchemistry.com Alternatively, the process can be catalyzed by acids or bases, or facilitated by organocatalysts like 2-pyridones. rsc.org Recent developments have also demonstrated efficient, solvent-free methods for the amidation of phenyl esters using bases like sodium hydride, which can be particularly effective for reactions with aryl amines. rsc.orgresearchgate.net

The versatility of this reaction allows for the synthesis of a wide array of amides, depending on the amine used. The reaction with ammonia would yield cyclohexanecarboxamide, while primary and secondary amines would produce N-substituted and N,N-disubstituted cyclohexanecarboxamides, respectively.

| Amine Reactant | Structure | Expected Amide Product | Byproduct |

|---|---|---|---|

| Ammonia | NH₃ | Cyclohexanecarboxamide | 3-Hydroxybenzaldehyde |

| Aniline | C₆H₅NH₂ | N-Phenylcyclohexanecarboxamide | 3-Hydroxybenzaldehyde |

| Benzylamine | C₆H₅CH₂NH₂ | N-Benzylcyclohexanecarboxamide | 3-Hydroxybenzaldehyde |

| Diethylamine | (CH₃CH₂)₂NH | N,N-Diethylcyclohexanecarboxamide | 3-Hydroxybenzaldehyde |

Reactivity of the Aromatic Ring System

The phenyl ring in this compound is substituted with two functional groups: a cyclohexanecarboxyloxy group and a formyl group, positioned meta to each other. The interplay of these substituents dictates the regiochemical outcome of electrophilic aromatic substitution (EAS) reactions and provides handles for modern C-H functionalization and cross-coupling strategies.

Electrophilic Aromatic Substitution with Directing Group Effects

In electrophilic aromatic substitution, the existing substituents on the benzene ring govern the position of the incoming electrophile. chemistrytalk.orgwikipedia.org The two substituents in this compound have opposing electronic effects.

Cyclohexanecarboxyloxy Group (-OCOR): This acyloxy group is an activating group and an ortho, para-director. The oxygen atom directly attached to the ring can donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (the sigma complex) formed during the attack of an electrophile. libretexts.orgpressbooks.pub This stabilization is most effective when the electrophile adds to the ortho or para positions relative to the ester group.

Formyl Group (-CHO): This aldehyde group is a deactivating group and a meta-director. libretexts.org It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the preferred site of attack. youtube.com

| Reaction | Electrophile (E⁺) | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | NO₂⁺ | Substitution at C2, C4, C6 | The ester is a stronger activating director than the formyl is a deactivating director. |

| Halogenation | Br⁺, Cl⁺ | Substitution at C2, C4, C6 | The ester's ortho, para-directing effect dominates. |

| Friedel-Crafts Acylation | RCO⁺ | Likely no reaction | The formyl group is strongly deactivating, generally preventing Friedel-Crafts reactions. |

| Sulfonation | SO₃ | Substitution at C2, C4, C6 | Reactivity is governed by the activating ester group, though conditions must be controlled. |

C-H Functionalization and Cross-Coupling Strategies

Modern synthetic methods offer powerful alternatives to classical electrophilic substitution for modifying aromatic rings. C-H functionalization and cross-coupling reactions allow for the direct formation of C-C, C-N, and C-O bonds with high precision.

For this compound, the formyl group is a particularly useful handle for directed C-H functionalization. Strategies involving transient directing groups have been developed for the selective functionalization of the C-H bonds ortho to an aldehyde. nih.govresearchgate.net In this approach, the aldehyde reacts reversibly with an amine (e.g., an amino acid) to form an imine in situ. This imine then acts as a directing group, coordinating to a transition metal catalyst (commonly palladium) and facilitating the activation and subsequent functionalization (e.g., arylation, halogenation, amidation) of the adjacent C-H bond. acs.orgrsc.org This would allow for selective modification at the C2 and C4 positions of the aromatic ring.

Cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions, typically require an aryl halide or triflate as a coupling partner. wikipedia.orgyoutube.com While this compound does not possess such a group, it could be introduced via a prior halogenation step (as described in 3.3.1). Alternatively, decarboxylative cross-coupling presents another potential route. wikipedia.org This would involve hydrolysis of the ester to the corresponding carboxylic acid, which could then be coupled with an aryl halide under palladium or copper catalysis.

| Strategy | Target Position(s) | Key Reagents/Catalysts | Potential Product Type |

|---|---|---|---|

| Transient Directed C-H Arylation | C2, C4 | Amino acid, Pd(OAc)₂, Aryl halide | Biaryl derivative |

| Transient Directed C-H Halogenation | C2, C4 | Amino acid, Pd(OAc)₂, N-Halosuccinimide | Aryl halide derivative |

| Suzuki Cross-Coupling (after halogenation) | C2, C4, C6 | Pd catalyst, Boronic acid, Base | Biaryl derivative |

| Buchwald-Hartwig Amination (after halogenation) | C2, C4, C6 | Pd catalyst, Amine, Base | Aryl amine derivative |

Transformations of the Cyclohexane (B81311) Ring

The cyclohexane moiety, while generally less reactive than the aromatic system, offers opportunities for stereocontrolled modifications and can potentially undergo structural rearrangements under specific conditions.

Stereoselective Modifications and Functionalization

The cyclohexane ring in this compound is a saturated carbocycle that can be targeted for functionalization. The development of catalyst-controlled C-H functionalization reactions has made it possible to selectively introduce new groups onto such rings with high levels of regio- and stereocontrol. rsc.org For instance, palladium-catalyzed reactions can functionalize C-H bonds at the β or γ positions relative to a directing group. While the ester group itself is not a strong directing group for C(sp³)-H activation, conversion to the corresponding cyclohexanecarboxylic acid or amide could enable directed functionalization.

Furthermore, reactions involving the existing ester functionality can proceed with diastereoselectivity influenced by the conformation of the cyclohexane ring. For example, α-arylation of the ester enolate could be achieved using palladium catalysis. organic-chemistry.orgacs.org The stereochemical outcome of the reaction would depend on the approach of the electrophile to the enolate, which is influenced by the steric bulk of the ester and the chair conformation of the ring. Asymmetric synthesis of highly functionalized cyclohexanes often relies on organocatalytic cascade reactions, which can construct multiple stereocenters in a single operation. nih.govacs.org

Ring-Opening and Rearrangement Processes

The cyclohexane ring is conformationally flexible and thermodynamically stable, making ring-opening reactions energetically unfavorable under normal conditions. Such transformations typically require high-energy intermediates or specific functional group arrangements that facilitate fragmentation.

Rearrangements of the cyclohexane skeleton are more plausible, particularly through radical-mediated pathways. rsc.orgwikipedia.org For example, if a radical were generated on the cyclohexane ring (e.g., through hydrogen abstraction), it could potentially undergo a 1,5-hydrogen atom transfer or a ring-opening/re-closure sequence, leading to constitutional isomers. libretexts.org The specific outcome of such radical cyclizations is often governed by the stability of the intermediates and the kinetics of ring formation, with five-membered rings often forming faster than six-membered rings. wikipedia.org

Mechanistic Investigations and Computational Organic Chemistry of 3 Formylphenyl Cyclohexanecarboxylate Reactions

Elucidation of Reaction Pathways and Transition States

The elucidation of a reaction pathway involves mapping the energetic landscape that connects reactants to products. This landscape includes energy minima, which correspond to stable molecules like reactants, intermediates, and products, and energy maxima, which represent transition states. A transition state is a fleeting, high-energy configuration of atoms that must be surpassed for a reaction to occur. masterorganicchemistry.comvedantu.comwikipedia.org Its structure, characterized by partial bonds, is critical to understanding the reaction mechanism. masterorganicchemistry.com

For 3-Formylphenyl cyclohexanecarboxylate (B1212342), two primary reaction pathways can be computationally investigated: the hydrolysis of the ester linkage and the nucleophilic addition to the formyl group.

Ester Hydrolysis: This reaction can proceed through either an acid-catalyzed or base-catalyzed mechanism. Computational studies can model the step-by-step process, including the formation of tetrahedral intermediates. acs.orgnih.govresearchgate.net In a base-catalyzed pathway, for instance, the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon leads to a tetrahedral intermediate. The subsequent collapse of this intermediate expels the 3-formylphenoxide leaving group.

Nucleophilic Addition to the Formyl Group: The aldehyde functional group is susceptible to attack by nucleophiles. A common example is the reduction by a hydride reagent, such as sodium borohydride (B1222165). Computational modeling can trace the trajectory of the hydride ion as it approaches the carbonyl carbon, leading to a tetrahedral alkoxide intermediate.

For each proposed pathway, the geometry of the transition state is located and optimized. This process involves finding a first-order saddle point on the potential energy surface. britannica.com Vibrational frequency calculations are then performed to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. acs.org

Table 1: Hypothetical Transition State Geometries for Reactions of 3-Formylphenyl cyclohexanecarboxylate

| Reaction Pathway | Key Partial Bonds in Transition State | Description |

| Base-Catalyzed Ester Hydrolysis | C-O (ester carbonyl), O-H (hydroxide) | The transition state involves the partial formation of a bond between the hydroxide oxygen and the ester carbonyl carbon, and a slight elongation of the carbonyl C=O bond. |

| Aldehyde Reduction (Hydride Attack) | C-H (formyl), C-O (formyl) | The hydride is partially bonded to the formyl carbon, with the C=O bond of the aldehyde beginning to lengthen and the oxygen atom acquiring a partial negative charge. |

Application of Density Functional Theory (DFT) in Mechanistic Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and has become a cornerstone for elucidating reaction mechanisms in organic chemistry. acs.orgumn.edu DFT calculates the energy of a molecule based on its electron density, offering a balance between computational cost and accuracy that makes it suitable for studying complex organic reactions. chemrxiv.org

In the context of this compound, DFT can be employed to:

Optimize Geometries: Determine the lowest-energy three-dimensional structures of reactants, products, intermediates, and transition states. coe.edu

Analyze Electronic Properties: Investigate changes in charge distribution, molecular orbitals, and bond orders throughout the reaction, providing deeper insight into the electronic rearrangements that drive the chemical transformation.

Various DFT functionals are available, each with its own strengths and weaknesses. The choice of functional, such as PBE0 or B3LYP, can influence the accuracy of the calculated energy barriers. chemrxiv.org Therefore, it is common practice to benchmark results against experimental data or higher-level computational methods when possible.

Table 2: Hypothetical DFT-Calculated Energy Profile for Base-Catalyzed Hydrolysis of this compound (in kcal/mol)

| Species | Relative Energy (kcal/mol) |

| Reactants (Ester + OH⁻) | 0.0 |

| Transition State 1 (TS1) | +15.2 |

| Tetrahedral Intermediate | -8.5 |

| Transition State 2 (TS2) | +12.8 |

| Products (Carboxylate + Phenoxide) | -20.7 |

Kinetic and Thermodynamic Considerations of Key Transformations

The data generated from DFT calculations can be used to understand the kinetic and thermodynamic aspects of the reactions of this compound.

Kinetics: The rate of a reaction is primarily governed by its activation energy (ΔG‡), which is the free energy difference between the reactants and the transition state. britannica.com A higher activation energy corresponds to a slower reaction rate. By comparing the calculated activation energies for competing pathways, one can predict which reaction is likely to be faster. For example, if the activation energy for aldehyde reduction is significantly lower than for ester hydrolysis under certain conditions, the reduction reaction will be kinetically favored. sparkl.me

Table 3: Hypothetical Kinetic and Thermodynamic Parameters for Competing Reactions at 298 K

| Reaction | Activation Energy (ΔG‡, kcal/mol) | Reaction Free Energy (ΔG, kcal/mol) | Kinetic Favorability | Thermodynamic Favorability |

| Ester Hydrolysis | 15.2 | -20.7 | Moderate | Favorable |

| Aldehyde Reduction | 10.5 | -25.0 | High | Very Favorable |

Solvent Effects and Catalysis in Reaction Mechanisms

The reaction environment plays a crucial role in influencing reaction pathways and rates. Computational models can account for these effects to provide a more realistic description of the reaction. rsc.org

Solvent Effects: Solvents can stabilize or destabilize reactants, intermediates, and transition states to varying degrees, thereby altering the energy profile of a reaction. rsc.orgucsb.edu Computational models treat solvent effects in two main ways:

Implicit Solvation Models: The solvent is represented as a continuous medium with a specific dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent.

Explicit Solvation Models: A number of individual solvent molecules are included in the calculation. acs.org This method is more computationally intensive but can capture specific interactions, such as hydrogen bonding between the solvent and the reacting species, which can be critical in proton transfer steps. nih.govacs.org For instance, in the hydrolysis of this compound, polar protic solvents like water would be expected to stabilize charged intermediates and transition states through hydrogen bonding, thereby lowering the activation energy compared to a nonpolar solvent.

Catalysis: Catalysts accelerate reactions by providing an alternative reaction pathway with a lower activation energy. nii.ac.jp Computational chemistry is instrumental in understanding how catalysts function at a molecular level. For the reactions of this compound:

Base Catalysis (Ester Hydrolysis): As discussed, a base (like OH⁻) acts as a more potent nucleophile than water, leading to a lower activation energy for the initial attack on the ester carbonyl.

By computationally modeling these catalytic effects, researchers can gain a deeper understanding of reaction mechanisms and design more efficient catalytic systems. acs.orgumn.edu

Advanced Characterization Techniques in Research on 3 Formylphenyl Cyclohexanecarboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

For 3-Formylphenyl cyclohexanecarboxylate (B1212342), ¹H NMR spectroscopy is used to identify all unique proton environments. The aromatic protons on the phenyl ring are expected to appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effects of the aromatic ring current, the ester, and the aldehyde groups. The aldehyde proton itself would be the most downfield, appearing as a singlet around δ 9.9-10.1 ppm. The protons of the cyclohexyl ring would appear further upfield, generally in the δ 1.2-2.6 ppm range. The proton on the carbon attached to the ester oxygen (methine proton) would be the most deshielded of the cyclohexyl protons.

¹³C NMR spectroscopy provides complementary information by detecting the unique carbon atoms in the molecule. The carbonyl carbons of the aldehyde and ester groups are highly deshielded and would appear far downfield (δ 165-195 ppm). The aromatic carbons would resonate in the δ 120-155 ppm region, while the sp³-hybridized carbons of the cyclohexyl ring would be found in the upfield region (δ 25-45 ppm).

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would be used to definitively assign these signals by establishing proton-proton and proton-carbon correlations, confirming the connectivity of the molecular fragments.

Predicted ¹H NMR Data for 3-Formylphenyl Cyclohexanecarboxylate (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aldehyde (-CHO) | 9.9 – 10.1 | Singlet (s) | 1H |

| Aromatic (Ar-H) | 7.4 – 8.0 | Multiplets (m) | 4H |

| Cyclohexyl (-CH-O-) | 2.5 – 2.7 | Multiplet (m) | 1H |

| Cyclohexyl (-CH₂) | 1.2 – 2.1 | Multiplets (m) | 10H |

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (Ar-CHO) | 190 – 195 |

| Ester (-COO-) | 164 – 168 |

| Aromatic (Ar-C attached to O) | 150 – 155 |

| Aromatic (Ar-C attached to CHO) | 135 – 140 |

| Aromatic (Ar-CH) | 122 – 132 |

| Cyclohexyl (-CH-) | 42 – 46 |

| Cyclohexyl (-CH₂) | 25 – 35 |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision (typically to four or five decimal places). This allows for the calculation of a unique elemental composition, distinguishing it from other molecules with the same nominal mass.

For this compound (C₁₄H₁₆O₃), the theoretical exact mass can be calculated. HRMS analysis would confirm this mass, providing strong evidence for the compound's molecular formula.

Furthermore, HRMS coupled with fragmentation techniques (like Collision-Induced Dissociation, CID) provides structural information. The molecule is ionized and then broken apart into smaller, charged fragments. The masses of these fragments reveal the structure of the parent molecule. Key fragmentation pathways for this compound would likely involve the cleavage of the ester bond, which is often the weakest point. This could lead to the formation of a cyclohexanecarbonyl cation or a 3-formylphenoxide radical cation, among other fragments. The fragmentation pattern serves as a molecular fingerprint that helps confirm the proposed structure. chemguide.co.uklibretexts.org

Predicted HRMS Data for this compound

| Ion/Fragment | Formula | Predicted Exact Mass (m/z) | Description |

|---|---|---|---|

| [M+H]⁺ | [C₁₄H₁₇O₃]⁺ | 233.1172 | Protonated Molecular Ion |

| [M]⁺• | [C₁₄H₁₆O₃]⁺• | 232.1099 | Molecular Ion |

| Fragment 1 | [C₇H₁₁O]⁺ | 111.0804 | Cyclohexanecarbonyl cation (loss of 3-formylphenoxide radical) |

| Fragment 2 | [C₇H₅O₂]⁺ | 121.0284 | 3-Formylphenoxide-derived cation (loss of cyclohexene) |

| Fragment 3 | [C₇H₁₁]⁺ | 95.0855 | Cyclohexyl cation (loss of formylphenoxycarbonyl radical) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. libretexts.org Specific functional groups absorb infrared radiation at characteristic frequencies, causing their bonds to stretch or bend. pressbooks.pub An IR spectrum provides a distinct fingerprint of the functional groups present in a molecule.

In the IR spectrum of this compound, two strong and sharp absorption bands would be expected in the carbonyl region (1650-1750 cm⁻¹). openstax.org The ester carbonyl (C=O) stretch typically appears around 1715-1735 cm⁻¹, while the aromatic aldehyde carbonyl stretch is found at a slightly lower wavenumber, around 1690-1710 cm⁻¹, due to conjugation with the phenyl ring. pressbooks.pub Other key absorptions would include C-H stretching from the aromatic ring (>3000 cm⁻¹), the aldehyde C-H (a characteristic pair of weak bands around 2720 and 2820 cm⁻¹), and the aliphatic cyclohexyl group (<3000 cm⁻¹). libretexts.orgvscht.cz Strong C-O stretching bands associated with the ester linkage would also be prominent between 1000-1300 cm⁻¹. openstax.org

Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary data. It is particularly sensitive to non-polar, symmetric bonds, and would be useful for analyzing the C=C stretching modes of the aromatic ring and the C-C bonds of the cyclohexyl skeleton.

Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3000 – 3100 | Medium-Weak |

| C-H Stretch | Aliphatic (Cyclohexyl) | 2850 – 2960 | Strong |

| C-H Stretch | Aldehyde | ~2720 and ~2820 | Weak |

| C=O Stretch | Ester | 1715 – 1735 | Strong |

| C=O Stretch | Aldehyde (Aromatic) | 1690 – 1710 | Strong |

| C=C Stretch | Aromatic Ring | 1450 – 1600 | Medium |

| C-O Stretch | Ester | 1100 – 1300 | Strong |

Chromatographic Methods for Reaction Monitoring, Purity Assessment, and Isolation (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for separating components of a mixture, which allows for reaction monitoring, final product purity assessment, and preparative isolation.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and thermally stable compounds. nih.gov this compound, being an ester, is likely amenable to GC-MS analysis. tdx.cat In this technique, the compound is vaporized and passed through a long capillary column. Separation is based on boiling point and interactions with the column's stationary phase. The separated components then enter a mass spectrometer for identification. GC-MS is highly effective for assessing purity by detecting volatile starting materials (e.g., 3-hydroxybenzaldehyde (B18108), cyclohexanecarbonyl chloride) or byproducts. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both analytical and preparative-scale separation of compounds in a liquid phase. nih.gov For this compound, a reverse-phase HPLC method would likely be employed, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). sielc.com Separation occurs based on differences in polarity. Because the compound possesses a UV-active aromatic ring, a UV detector would be highly effective for detection. rsc.org HPLC is invaluable for monitoring the progress of a synthesis reaction by tracking the consumption of reactants and the formation of the product in real-time. It is also the primary method for determining the purity of the final, isolated product with high accuracy. researchgate.net

Synthetic Utility and Applications of 3 Formylphenyl Cyclohexanecarboxylate As a Building Block

Incorporation into Complex Molecular Architectures and Natural Product Analogues

The bifunctional nature of 3-Formylphenyl cyclohexanecarboxylate (B1212342) makes it a promising candidate for the synthesis of intricate molecular frameworks and analogues of natural products. The aldehyde group serves as a key handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.

The formyl group can readily undergo nucleophilic additions and related transformations, which are fundamental in the construction of complex organic molecules. Reactions such as the Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions allow for the extension of the carbon skeleton, introducing new functionalities and stereocenters. For instance, reaction with phosphorus ylides can introduce alkenyl groups, which can be further elaborated. Similarly, Grignard reagents or organolithium compounds can add to the aldehyde, forming secondary alcohols that are precursors to a wide range of other functional groups.

The cyclohexanecarboxylate moiety, while less reactive, can play a crucial role in modulating the molecule's physical and chemical properties. It can act as a bulky, sterically demanding group, influencing the stereochemical outcome of reactions at or near the aromatic ring. Furthermore, it can be hydrolyzed to the corresponding phenol (B47542), providing another site for chemical modification. This latent phenolic functionality is a common feature in many natural products, suggesting that 3-Formylphenyl cyclohexanecarboxylate could serve as a precursor to synthetic analogues of these bioactive compounds.

| Reaction Type | Reagent(s) | Potential Product Functionality | Significance in Complex Synthesis |

| Wittig Reaction | Phosphonium (B103445) ylide | Alkene | Carbon chain extension, introduction of double bonds for further functionalization. |

| Grignard Reaction | Organomagnesium halide | Secondary alcohol | Introduction of new carbon frameworks and a versatile hydroxyl group. |

| Aldol Condensation | Enolate or enol ether | α,β-Unsaturated aldehyde/ketone | Formation of new C-C bonds and conjugated systems. |

| Reductive Amination | Amine, reducing agent (e.g., NaBH₃CN) | Secondary or tertiary amine | Introduction of nitrogen-containing functionalities. |

Precursor in the Synthesis of Heterocyclic Compounds

Aromatic aldehydes are well-established precursors for the synthesis of a wide array of heterocyclic compounds. The electrophilic nature of the aldehyde carbon makes it susceptible to attack by nucleophiles, a key step in many cyclization reactions. While direct examples involving this compound are scarce, its reactivity can be inferred from related compounds like 3-formylchromones, which are known to be versatile building blocks in heterocyclic synthesis. rsc.org

The formyl group can participate in condensation reactions with various binucleophiles to form heterocyclic rings. For example, reaction with 1,2-diamines can lead to the formation of imidazoles or diazepines, depending on the reaction conditions and the nature of the diamine. Similarly, condensation with hydrazines can yield pyrazoles or pyridazines. The presence of the cyclohexanecarboxylate group could influence the electronic properties of the aldehyde, potentially affecting the reaction rates and yields of these cyclizations.

| Heterocycle Class | Reactant(s) with this compound | General Reaction Type |

| Pyridines | β-Dicarbonyl compound, ammonia (B1221849) source | Hantzsch-type synthesis |

| Pyrimidines | Urea or thiourea, β-dicarbonyl compound | Biginelli-type reaction |

| Quinolines | Active methylene (B1212753) compound, aniline (B41778) derivative | Friedländer annulation |

| Imidazoles | 1,2-Diamine, oxidizing agent | Debus-Radziszewski synthesis |

Role in the Development of Functional Organic Materials

The structural components of this compound suggest its potential utility in the development of functional organic materials. Aromatic aldehydes are known to be precursors to various materials, including polymers, dyes, and liquid crystals. The combination of the rigid aromatic ring, the reactive aldehyde, and the bulky, aliphatic cyclohexyl group could give rise to materials with interesting properties.

The aldehyde functionality can be used for polymerization reactions, for example, through condensation with phenols or amines to form phenolic or poly(azomethine) resins. These polymers could exhibit specific thermal or mechanical properties influenced by the cyclohexanecarboxylate group. Furthermore, the aromatic core and the potential for extended conjugation through reactions of the aldehyde group make it a candidate for the synthesis of chromophores and dyes. The cyclohexyl group might enhance the solubility of such dyes in nonpolar media or influence their packing in the solid state. The rigid-flexible nature imparted by the phenyl and cyclohexyl groups, respectively, is a common design element in liquid crystalline materials.

Derivatization for Combinatorial Library Synthesis

Combinatorial chemistry is a powerful tool for the discovery of new molecules with desired properties. Building blocks that can be easily derivatized at multiple points are highly valuable in this field. This compound possesses two distinct functional groups that can be independently modified, making it an attractive scaffold for the generation of chemical libraries.

One common strategy in combinatorial synthesis is the use of a solid support. The molecule could be anchored to a resin through either the aldehyde or the ester group. For instance, the aldehyde could be converted to an oxime or hydrazone linker for attachment to a solid phase. The ester could then be hydrolyzed, and the resulting phenol could be reacted with a diverse set of building blocks. Alternatively, the ester could be used as the point of attachment, and the aldehyde could be subjected to a variety of reactions to introduce diversity. This approach would allow for the rapid synthesis of a large number of structurally related compounds that could be screened for biological activity or other properties.

| Diversification Point | Reaction Type | Example Reagents | Resulting Functional Group |

| Aldehyde Group | Reductive amination | Various primary and secondary amines | Substituted amines |

| Alde-hyde Group | Wittig reaction | A library of phosphonium ylides | Diverse alkenes |

| Ester Group (after hydrolysis to phenol) | Etherification | Alkyl halides, tosylates | Aryl ethers |

| Ester Group (after hydrolysis to phenol) | Esterification | Acyl chlorides, carboxylic acids | Aryl esters |

Future Perspectives and Emerging Research Avenues for 3 Formylphenyl Cyclohexanecarboxylate Chemistry

Sustainable and Green Chemistry Methodologies in Synthesis and Transformations

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce waste and minimize the use of hazardous substances. jddhs.comjddhs.com Future research on 3-Formylphenyl cyclohexanecarboxylate (B1212342) will likely focus on developing synthetic routes that are both economically viable and environmentally benign. This includes the exploration of alternative solvents, renewable starting materials, and energy-efficient reaction conditions. jddhs.com

One potential avenue is the use of bio-derived feedstocks for the synthesis of the cyclohexanecarboxylate or the 3-formylphenyl moiety. rsc.org For instance, derivatives of cyclohexanecarboxylic acid can be synthesized from renewable resources, which would significantly improve the sustainability profile of 3-Formylphenyl cyclohexanecarboxylate production. Additionally, the replacement of traditional volatile organic solvents with greener alternatives such as ionic liquids or supercritical fluids could drastically reduce the environmental impact of its synthesis and subsequent transformations. nih.gov

Future studies would likely investigate catalytic systems that offer high atom economy. This could involve the use of heterogeneous catalysts that can be easily recovered and recycled, further minimizing waste. jddhs.com The development of one-pot or tandem reactions for the synthesis of this compound and its derivatives would also be a key area of focus, as this approach reduces the number of purification steps and, consequently, solvent and energy consumption.

Table 1: Potential Green Chemistry Approaches for this compound

| Green Chemistry Principle | Potential Application to this compound | Anticipated Benefits |

|---|---|---|

| Use of Renewable Feedstocks | Synthesis of the cyclohexane (B81311) ring from bio-based sources. | Reduced reliance on petrochemicals, lower carbon footprint. |

| Alternative Solvents | Employing ionic liquids or supercritical CO2 for synthesis and reactions. | Reduced VOC emissions, potential for easier product separation. |

| Catalysis | Development of recyclable heterogeneous catalysts for esterification and formylation. | Waste reduction, lower catalyst loading, and cost savings. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. | Minimized byproduct formation. |

Organocatalysis and Biocatalysis in Selective Transformations

The selective transformation of the functional groups within this compound—the aldehyde and the ester—presents a significant opportunity for the application of organocatalysis and biocatalysis. These catalytic methods offer mild reaction conditions and high levels of chemo-, regio-, and enantioselectivity, which are often difficult to achieve with traditional metal catalysts.

Organocatalysis could be employed for various transformations of the formyl group, such as asymmetric aldol (B89426) reactions, Michael additions, or reductive aminations, to introduce new stereocenters and functional groups. The development of specific organocatalysts for these reactions would enable the synthesis of a diverse library of chiral derivatives of this compound with potential applications in medicinal chemistry and materials science.

Biocatalysis, utilizing enzymes or whole-cell systems, offers another powerful tool for the selective modification of this compound. For example, oxidoreductases could be used for the highly selective reduction of the aldehyde to an alcohol or its oxidation to a carboxylic acid without affecting the ester group. Conversely, lipases or esterases could be employed for the selective hydrolysis of the ester, leaving the aldehyde intact. The use of immobilized enzymes could also facilitate catalyst recovery and reuse, aligning with the principles of green chemistry. chimia.ch

Table 2: Potential Catalytic Transformations of this compound

| Catalytic Method | Target Functional Group | Potential Transformation | Potential Products |

|---|---|---|---|

| Organocatalysis | Formyl Group | Asymmetric Aldol Reaction | Chiral β-hydroxy aldehyde derivatives |

| Biocatalysis (Oxidoreductase) | Formyl Group | Selective Reduction | (3-(hydroxymethyl)phenyl) cyclohexanecarboxylate |

| Biocatalysis (Lipase) | Ester Group | Selective Hydrolysis | 3-Formylphenol and cyclohexanecarboxylic acid |

Photoredox Catalysis for Novel Reactivity

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.gov This technology could unlock novel reaction pathways for this compound that are not accessible through traditional thermal methods. beilstein-journals.org

One exciting prospect is the functionalization of the aromatic ring or the cyclohexane moiety through C-H activation. By selecting an appropriate photocatalyst and reaction conditions, it might be possible to introduce alkyl, aryl, or other functional groups at specific positions, leading to the rapid diversification of the core structure. beilstein-journals.org For instance, the formyl group could be used as a directing group to achieve regioselective C-H functionalization of the phenyl ring.

Furthermore, photoredox catalysis could be employed in radical-based transformations. The generation of radical intermediates from derivatives of this compound could enable a range of coupling reactions, providing access to complex molecular architectures. escholarship.org The development of photoredox-mediated cycloaddition reactions involving the aromatic ring could also lead to the synthesis of novel polycyclic compounds.

Microfluidics and Flow Chemistry for Synthesis Optimization

Microfluidics and flow chemistry offer significant advantages over traditional batch synthesis, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety when handling reactive intermediates. arxiv.orgresearchgate.net The application of these technologies to the synthesis of this compound could lead to significant process optimization. nih.gov

Flow reactors would allow for the rapid screening of reaction conditions, such as temperature, pressure, and catalyst loading, to identify the optimal parameters for yield and purity in a fraction of the time required for batch experiments. arxiv.org This high-throughput experimentation could accelerate the development of more efficient synthetic routes.

Moreover, the scalability of flow chemistry makes it an attractive approach for the potential industrial production of this compound. chimia.ch Reactions that are difficult or hazardous to perform on a large scale in batch reactors can often be safely and efficiently conducted in continuous flow systems. The integration of in-line purification and analysis techniques within a flow setup could further streamline the manufacturing process. arxiv.org

Table 3: Comparison of Batch vs. Flow Chemistry for the Synthesis of this compound

| Parameter | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Heat and Mass Transfer | Often limited by vessel size | Excellent due to high surface area-to-volume ratio |

| Reaction Control | Less precise, potential for hotspots | Precise control over temperature, pressure, and residence time |

| Safety | Higher risk with exothermic reactions and hazardous reagents | Improved safety due to small reaction volumes |

| Scalability | Can be challenging | More straightforward by running the system for longer |

Advanced Computational Modeling for Predictive Reactivity and Design

Advanced computational modeling and theoretical chemistry are becoming indispensable tools in modern chemical research. scirp.org In the context of this compound, computational methods can provide valuable insights into its electronic structure, reactivity, and potential interactions with other molecules.

Density Functional Theory (DFT) calculations could be used to predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions. Computational studies can also be employed to elucidate reaction mechanisms, helping to explain experimentally observed outcomes and to optimize reaction conditions.

Furthermore, computational modeling can be a powerful tool in the design of novel catalysts for the transformation of this compound. By simulating the interaction between the substrate and potential catalysts, researchers can identify promising catalyst candidates before embarking on extensive experimental work, thereby saving time and resources. This predictive power can accelerate the discovery of new and more efficient catalytic systems for the synthesis and functionalization of this compound.

Table 4: Applications of Computational Modeling in this compound Research

| Computational Method | Application | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Predicting reactivity and reaction pathways. | Identification of reactive sites and elucidation of reaction mechanisms. |

| Molecular Docking | Designing selective catalysts. | Prediction of binding affinities and modes for catalyst design. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions. | Understanding the mechanism of biocatalytic transformations. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Formylphenyl cyclohexanecarboxylate, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via esterification or transesterification reactions. A key intermediate, methyl 4-formylcyclohexanecarboxylate, is prepared by reacting cyclohexanecarboxylic acid derivatives with formylating agents under anhydrous conditions. Characterization involves nuclear magnetic resonance (NMR) to confirm formyl group integration (~9-10 ppm for aldehydes) and ester carbonyl signals (~170 ppm in NMR). Infrared spectroscopy (IR) can validate ester C=O stretches (~1740 cm) and aldehyde C=O (~1720 cm) .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) is critical for confirming molecular weight and formula. X-ray crystallography (as used for analogous cyclohexane derivatives) resolves stereochemical ambiguities, while and NMR identify functional groups and regioselectivity. For example, coupling constants in NMR distinguish axial vs. equatorial substituents in the cyclohexane ring .

Q. What safety precautions are recommended when handling cyclohexanecarboxylate derivatives in the lab?

- Methodological Answer : Use fume hoods for volatile intermediates (e.g., acyl chlorides). Personal protective equipment (PPE) including nitrile gloves and goggles is mandatory. For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washes, as some esters hydrolyze to corrosive acids. Consult SDS guidelines for related compounds, such as methyl cyclohexanecarboxylate (UN 3272, Hazard Class 3) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?

- Methodological Answer : Kinetic control via low-temperature (-10°C) acylation reduces side reactions like over-formylation. Catalytic systems (e.g., DMAP or Lewis acids like AlCl) improve esterification efficiency. Monitor reaction progress via thin-layer chromatography (TLC) with UV-active spots or GC-MS for volatile intermediates. Post-reaction, column chromatography with gradient elution (hexane/ethyl acetate) isolates the product from unreacted starting materials .

Q. What computational strategies (e.g., DFT, molecular docking) are applicable to study the reactivity of this compound in enzyme-catalyzed systems?

- Methodological Answer : Density functional theory (DFT) calculates electrophilic reactivity at the formyl group, predicting sites for nucleophilic attack. Molecular docking (e.g., AutoDock Vina) models interactions with enzymes like hydrolases, using crystal structures from the PDB. For example, the compound’s cyclohexane ring may fit into hydrophobic enzyme pockets, while the formyl group participates in hydrogen bonding .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved for derivatives of this compound?

- Methodological Answer : Dynamic effects like ring flipping in cyclohexane derivatives can cause averaged NMR signals. Variable-temperature NMR (e.g., -40°C to 25°C) slows conformational changes, revealing distinct axial/equatorial proton environments. For complex splitting, 2D NMR techniques (COSY, HSQC) map coupling networks. Crystallographic data (e.g., C–C bond angles from X-ray structures) validate proposed conformers .

Q. What metabolic pathways are anticipated for this compound based on studies of related esters?

- Methodological Answer : In vivo, esterases likely hydrolyze the compound to 3-formylphenol and cyclohexanecarboxylic acid. The latter may undergo β-oxidation or aromatization to benzoic acid, detectable via urinary hippurate analysis. In vitro assays with liver microsomes (e.g., rat S9 fractions) can identify phase I/II metabolites using LC-MS/MS. Note: Cyclohexanecarboxylate derivatives show species-specific metabolism, requiring cross-validation in human hepatocyte models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.